molecular formula C14H9ClN2S2 B5836915 N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide

Cat. No.: B5836915
M. Wt: 304.8 g/mol
InChI Key: GKNCIURXRFMHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide, commonly known as CBZ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CBZ has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of CBZ is not fully understood, but studies suggest that it may act through multiple pathways. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, such as topoisomerase and histone deacetylase. CBZ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CBZ has been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CBZ has been found to have a range of biochemical and physiological effects. In cancer cells, CBZ has been found to inhibit cell growth and induce apoptosis. Inflammatory cells, CBZ has been found to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, CBZ has been found to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBZ is its cost-effectiveness and ease of synthesis. It can be synthesized in large quantities, making it a suitable compound for use in lab experiments. Additionally, CBZ has been found to possess a wide range of biological activities, making it a versatile compound for research purposes. However, one limitation of CBZ is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CBZ. One area of interest is the development of CBZ derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of CBZ and its potential applications in the treatment of cancer, inflammation, and microbial infections. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of CBZ in animal models.

Synthesis Methods

CBZ can be synthesized through the reaction of 2-chloroaniline and 2-mercaptobenzothiazole in the presence of a suitable base. The resulting product is then purified through recrystallization to obtain pure CBZ. The synthesis of CBZ has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.

Scientific Research Applications

CBZ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-cancer properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CBZ has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CBZ has been found to possess anti-microbial properties, with studies showing that it can inhibit the growth of various bacterial and fungal strains.

Properties

IUPAC Name

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S2/c15-9-5-1-2-6-10(9)16-13(18)14-17-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCIURXRFMHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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